molecular formula C9H9NO5 B117478 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde CAS No. 150655-06-4

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Cat. No. B117478
M. Wt: 211.17 g/mol
InChI Key: NGSRGRKMEWROLO-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of benzaldehyde, which is a nitroaromatic compound .

Scientific Research Applications

Molecular Structure and Aggregation Studies

Research on compounds structurally similar to 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, demonstrates the importance of these compounds in understanding molecular aggregation. These studies involve examining the interactions like hydrogen bonding and pi-pi stacking which are crucial in understanding the molecular structures and properties (Garden et al., 2004).

Synthetic Methodologies

The synthesis of similar nitrobenzaldehydes has been optimized in various studies. For example, the synthesis of 3-hydroxy-5-nitrobenzaldehyde, a compound related to 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, has been refined to achieve higher yields. Such optimizations are crucial for the efficient production of these compounds for further research and application (Zhang Wen-jing, 2009).

Atmospheric Chemistry Applications

In the study of atmospheric pollutants, derivatives of nitrobenzaldehydes are used to understand chemical behaviors in the environment. For instance, the reaction of coniferyl alcohol with NO3 radicals in atmospheric conditions leads to the formation of products including a derivative of nitrobenzaldehyde. This kind of research helps in understanding the transformation of organic compounds in the atmosphere (Liu et al., 2017).

Density Functional Theory Studies

The molecular structure and vibrational spectra of compounds like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which share a similar structure with 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, have been investigated using density functional theory. These studies provide detailed insights into the molecular geometries and electronic properties, which are essential for understanding the chemical behavior of these compounds (Nataraj et al., 2011).

properties

IUPAC Name

3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSRGRKMEWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359283
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

CAS RN

150655-06-4
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-5-nitrosalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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